N-benzyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide
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Overview
Description
N-benzyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide is a compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a benzyl group, a methoxyphenyl group, and a piperazine ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide typically involves the reaction of benzyl chloride with 1-(3-methoxyphenyl)piperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The benzyl group can be reduced to a methyl group using hydrogenation in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-benzyl-2-[4-(3-hydroxyphenyl)piperazin-1-yl]acetamide.
Reduction: Formation of N-methyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide.
Substitution: Formation of various N-alkyl derivatives depending on the electrophile used.
Scientific Research Applications
N-benzyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand for various biological receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of N-benzyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. It has been shown to bind to alpha1-adrenergic receptors, leading to the inhibition of cell proliferation and induction of apoptosis in certain cell lines. This action is mediated through the modulation of signaling pathways involving proteins such as Bcl-3 and Bmi-1 .
Comparison with Similar Compounds
Similar Compounds
Naftopidil: Another alpha1-adrenergic receptor antagonist with similar pharmacological properties.
Trazodone: An antidepressant that also acts on alpha1-adrenergic receptors.
Urapidil: Used for the treatment of hypertension and acts on alpha1-adrenergic receptors.
Uniqueness
N-benzyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide is unique due to its high selectivity for alpha1D and alpha1A adrenergic receptors, making it a promising candidate for the treatment of conditions like benign prostatic hyperplasia. Its ability to induce apoptosis independently of alpha1-adrenergic receptor blocking sets it apart from other similar compounds .
Properties
IUPAC Name |
N-benzyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-25-19-9-5-8-18(14-19)23-12-10-22(11-13-23)16-20(24)21-15-17-6-3-2-4-7-17/h2-9,14H,10-13,15-16H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAQFPQYDTVTKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
50.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199057 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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